
Fmoc-Aad-OtBu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Aad-OtBu typically involves the protection of amino acids using the Fmoc group. One common method starts with the amino acid, which is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine (DIPEA) to form the Fmoc-protected amino acid. The carboxyl group is then protected using tert-butyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Automated solid-phase peptide synthesis (SPPS) systems are often employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Aad-OtBu undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester can be cleaved using acidic conditions.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid (TFA) for tert-butyl ester cleavage.
Coupling: HBTU, DIPEA, and DMF (dimethylformamide) as the solvent.
Major Products
The major products formed from these reactions are the deprotected amino acids or peptides, which can then be further modified or used in subsequent synthetic steps .
Wissenschaftliche Forschungsanwendungen
Fmoc-Aad-OtBu is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and the development of peptide-based probes.
Medicine: For the synthesis of peptide-based drugs and therapeutic agents.
Industry: In the production of peptide-based materials and biomolecules.
Wirkmechanismus
The mechanism of action of Fmoc-Aad-OtBu primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The tert-butyl ester protects the carboxyl group, allowing for selective deprotection and further functionalization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another Fmoc-protected amino acid with a tert-butyl ester group, used in similar peptide synthesis applications.
Fmoc-Lys(Boc)-OH: Contains a Boc (tert-butyloxycarbonyl) protecting group instead of a tert-butyl ester, used for protecting the side chain of lysine.
Uniqueness
Fmoc-Aad-OtBu is unique due to its specific combination of protecting groups, which provides versatility in peptide synthesis. The Fmoc group offers ease of removal under mild basic conditions, while the tert-butyl ester provides stability under acidic conditions, making it suitable for multi-step synthetic processes .
Eigenschaften
Molekularformel |
C25H29NO6 |
|---|---|
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)21(13-8-14-22(27)28)26-24(30)31-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,28)/t21-/m0/s1 |
InChI-Schlüssel |
PZWMKDCTZVKMLW-NRFANRHFSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@H](CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B15147389.png)
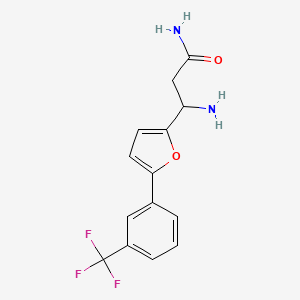
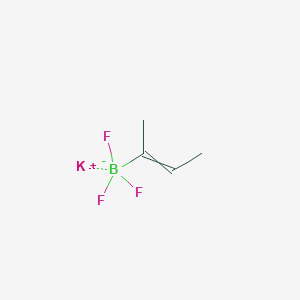
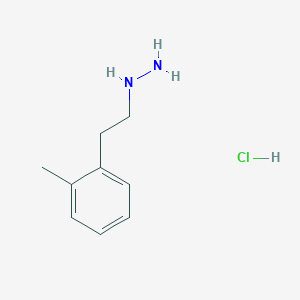
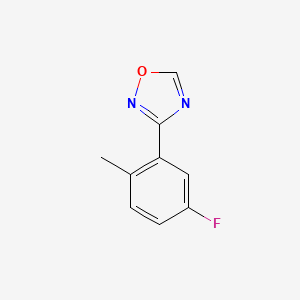
![4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147423.png)


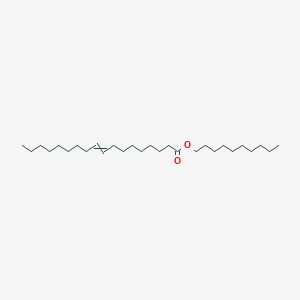

![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)
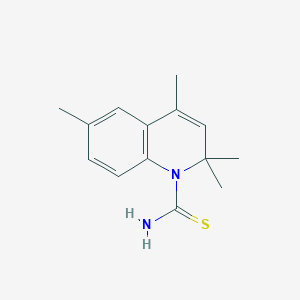
![N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147487.png)
